6'-amino-6-bromo-3',5-dimethyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile
Description
The compound 6'-amino-6-bromo-3',5-dimethyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile is a spirooxindole derivative characterized by a bromine atom at position 6, methyl groups at positions 3' and 5, and a cyano group at position 5'. Spirooxindoles are privileged scaffolds in medicinal chemistry due to their structural complexity and biological relevance, particularly in anticancer, antimicrobial, and anti-inflammatory applications .
Properties
IUPAC Name |
6'-amino-6-bromo-3',5-dimethyl-2-oxospiro[1H-indole-3,4'-2H-pyrano[2,3-c]pyrazole]-5'-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN5O2/c1-6-3-8-11(4-10(6)17)20-15(23)16(8)9(5-18)13(19)24-14-12(16)7(2)21-22-14/h3-4H,19H2,1-2H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVJDGPFIDMSNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)NC(=O)C23C(=C(OC4=NNC(=C34)C)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Temperature Effects
Polar aprotic solvents like acetonitrile or DMF favor the Knoevenagel-Michael cascade, while ethanol/water mixtures enhance nanocatalyst stability. Solvent-free conditions, however, minimize side reactions and simplify purification. For instance, Khalili et al. demonstrated that solvent-free synthesis at 100°C with Fe₃O₄@APTES@isatin-SO₃H reduced reaction times to 15–60 minutes while maintaining yields above 90%.
Functionalization and Post-Synthetic Modifications
Introduction of the 6'-Amino Group
The 6'-amino functionality is introduced via two primary routes:
-
In-situ Generation : Using ammonium acetate as a nitrogen source during cyclization. This approach leverages the basicity of the reaction medium to deprotonate intermediates, facilitating nucleophilic attack by ammonia.
-
Post-Synthetic Amination : Treating the 6'-nitro precursor (e.g., 6'-nitro-6-bromo-3',5-dimethyl-2-oxo-spiro compound) with hydrogen gas and palladium on carbon. This method offers higher selectivity but requires additional steps.
Bromination and Methyl Group Incorporation
The 6-bromo substituent on the indole ring is typically introduced before spirocyclization via electrophilic bromination using N-bromosuccinimide (NBS) in DMF at 0°C. Methyl groups at the 3' and 5 positions originate from methyl-substituted pyrazolones and aldehydes, respectively. Steric effects from these groups necessitate prolonged reaction times (2–4 hours) to ensure complete conversion.
Mechanistic Insights and Stereochemical Considerations
The reaction mechanism (Figure 1) involves four key steps:
-
Knoevenagel Condensation : Aldehyde and malononitrile form an α,β-unsaturated nitrile.
-
Michael Addition : Pyrazolone attacks the nitrile’s β-position, generating a tetrahedral intermediate.
-
Cyclization : Intramolecular nucleophilic attack by the indole’s amine group forms the spiro center.
-
Tautomerization : Keto-enol tautomerization stabilizes the final product.
Stereochemical outcomes are influenced by the catalyst’s chiral centers. For example, Fe₃O₄@SiO₂@(CH₂)₃-1-methylimidazole]HSO₄ induces enantiomeric excesses of up to 78% in analogous systems .
Chemical Reactions Analysis
Types of Reactions
6’-Amino-6-bromo-3’,5-dimethyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups in place of the bromo group .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that spiro-indole derivatives exhibit promising anticancer properties. Studies indicate that 6'-amino-6-bromo-3',5-dimethyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile can induce apoptosis in various cancer cell lines. This is attributed to its ability to inhibit specific signaling pathways involved in cell proliferation and survival.
Case Study:
A study involving the compound showed significant cytotoxic effects against breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values indicating potent activity compared to standard chemotherapeutic agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary tests reveal that it possesses inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This antimicrobial efficacy suggests potential applications in treating infections caused by resistant bacterial strains .
Anti-inflammatory Effects
Inflammation is a critical factor in various chronic diseases. The compound's anti-inflammatory properties have been explored through in vitro studies demonstrating its ability to reduce pro-inflammatory cytokine production.
Case Study:
In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .
Synthetic Applications
Beyond biological applications, the compound serves as an important intermediate in organic synthesis. Its unique structure allows for further derivatization, making it useful in creating libraries of compounds for drug discovery.
Synthesis Overview:
The synthesis typically involves multi-step reactions starting from commercially available precursors. The process includes cyclization and bromination steps that are crucial for generating the final product .
Mechanism of Action
The mechanism of action of 6’-amino-6-bromo-3’,5-dimethyl-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cancer cell growth or the suppression of viral replication .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key Compounds for Comparison:
6'-Amino-5,7-dibromo-2-oxo-3'-(trifluoromethyl)-1'H-spiro[indoline-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile (Compound 4, ) Substituents: Dibromo (positions 5 and 7), trifluoromethyl (position 3'). Impact: The electron-withdrawing trifluoromethyl and bromine groups enhance thermal stability (decomposition at 305–306°C) and influence reactivity in multicomponent reactions .
5-Amino-3-((4-bromobenzylidene)amino)-7-(4-bromophenyl)-1-phenyl-7H-pyrrolo[1,2-c]imidazole-6-carbonitrile (Compound 14d, ) Substituents: Dual bromophenyl groups. Impact: Lower melting point (259–260°C) compared to dibromo-trifluoromethyl analogs, likely due to reduced halogen density .
Ethyl 3',5'-diamino-5-bromo-1'-(4-methoxyphenyl)-1-methyl-2-oxospiro[indoline-3,7'-pyrrolo[1,2-c]imidazole]-6'-carboxylate (Compound 20b, ) Substituents: Methoxyphenyl, ester group. Impact: Introduces solubility in polar solvents, contrasting with the cyano group’s hydrophobicity in the main compound .
Table 1: Substituent Effects on Physicochemical Properties
| Compound | Substituents | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|
| Main Compound | 6-Br, 3',5-diMe | Not reported | Br, CN, NH₂, C=O |
| Compound 4 (Ev3,6) | 5,7-diBr, 3'-CF₃ | 305–306 (decomp) | Br, CF₃, CN, NH₂, C=O |
| Compound 14d (Ev5) | 4-BrBz, Ph | 259–260 | Br, CN, NH₂ |
| Compound 20b (Ev7) | 4-MeOPh, COOEt | 262–264 | Br, NH₂, COOEt |
Spectroscopic and Analytical Data
- IR/NMR Trends: Cyanogroup (CN): Strong absorption near 2205 cm⁻¹ in IR . Bromine: Distinct isotopic patterns in MS (e.g., m/z 505 [M⁺] for ⁷⁹Br/⁸¹Br in Compound 4) . Methyl Groups: ¹H NMR signals at δ 2.1–2.5 ppm for CH₃; absent in dibromo analogs .
Thermal Stability : Bromine and trifluoromethyl groups increase decomposition temperatures (e.g., 305°C for Compound 4 vs. 259°C for Compound 14d) .
Biological Activity
The compound 6'-amino-6-bromo-3',5-dimethyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile (CAS No. 1403257-80-6) is a synthetic derivative of indole and pyrazole known for its diverse biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is . Its structure is characterized by a spirocyclic framework that combines indole and pyranopyrazole moieties, which are often associated with significant biological activity.
Anticancer Properties
Research indicates that compounds with indole and pyrazole structures exhibit notable anticancer activities. For instance, derivatives similar to the compound have shown:
- Inhibition of Cancer Cell Proliferation: Studies have reported that certain indole derivatives can inhibit the growth of various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) with IC50 values in the low micromolar range. For example, some related compounds have demonstrated IC50 values around 0.32 to 0.68 μM against these cell lines .
- Mechanisms of Action: The anticancer effects are often attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase. Flow cytometric analyses support these findings, showing increased apoptotic cell populations upon treatment with indole derivatives .
Anti-inflammatory Activity
Indole and pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound's structural features may contribute to its ability to modulate inflammatory pathways, potentially making it a candidate for treating inflammatory diseases .
Antimicrobial Effects
Some studies suggest that compounds containing pyrazole rings exhibit antimicrobial activity. The presence of halogen substituents, such as bromine in this compound, may enhance its efficacy against various microbial strains .
Case Studies
-
Antiproliferative Activity Study:
A recent study synthesized several indole derivatives and evaluated their antiproliferative effects on different cancer cell lines. The results indicated that compounds similar to 6'-amino-6-bromo-3',5-dimethyl showed significant inhibition of cell growth in MCF-7 and A549 cells, with enhanced effects observed in combination therapies involving standard chemotherapeutics . -
Inflammation Model:
In vivo models assessing the anti-inflammatory effects of related compounds revealed a reduction in pro-inflammatory cytokines following treatment. These findings suggest potential applications in managing chronic inflammatory conditions .
Data Summary
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing spiro[indole-3,4'-pyrano[2,3-c]pyrazole] derivatives, and how are reaction conditions optimized?
- Methodological Answer : Multicomponent reactions (MCRs) are widely employed. For example, a one-pot synthesis using substituted isatins, malononitrile, and pyrazolones in ethanol with sodium acetate as a catalyst achieves high yields (91%) under reflux . Solvent-free or aqueous conditions (e.g., ionic liquid [Et₃NH][HSO₄] catalysis) are preferred for green chemistry compliance, reducing purification steps . Optimization involves adjusting stoichiometry, temperature, and catalyst loading to balance reactivity and byproduct formation.
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- IR spectroscopy : Identifies NH₂ (3400–3425 cm⁻¹), CN (2200–2205 cm⁻¹), and C=O (1715 cm⁻¹) groups .
- NMR : ¹H NMR resolves spiro-center chirality and aromatic protons (δ 7.11–7.74 ppm), while ¹³C NMR confirms the sp³-hybridized carbon at the spiro junction (δ 48–55 ppm) .
- Mass spectrometry : ESI-MS detects [M+H]⁺ ions (e.g., m/z 503–507 for brominated derivatives) .
- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks in crystal lattices .
Q. How can thermal stability and purity be assessed for this compound?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Determines decomposition points (e.g., 305–306°C) and phase transitions .
- Chromatography (HPLC/TLC) : Monitors purity using solvent systems like ethyl acetate/hexane (3:7) .
Advanced Research Questions
Q. How can contradictions in synthetic yields or spectral data across studies be systematically addressed?
- Methodological Answer :
- Reproducibility checks : Replicate reactions with controlled variables (e.g., anhydrous vs. hydrated reagents) .
- Advanced NMR techniques : Use 2D NMR (COSY, NOESY) to resolve overlapping signals in complex derivatives .
- Computational validation : Compare experimental IR/NMR data with DFT-calculated spectra to identify misassignments .
Q. What mechanistic insights explain the formation of spiro centers in multicomponent reactions?
- Methodological Answer :
- Knoevenagel condensation : Isatin reacts with malononitrile to form an α,β-unsaturated intermediate .
- Michael addition : Pyrazolone attacks the electrophilic carbon, followed by cyclization to form the spiro junction .
- Kinetic vs. thermodynamic control : Reaction time and temperature influence regioselectivity (e.g., favoring pyrano[2,3-c]pyrazole over other isomers) .
Q. How can computational methods predict the biological activity of this compound?
- Methodological Answer :
- Molecular docking : Simulate binding to targets like Plasmodial serine hydroxymethyltransferase (antimalarial activity) using AutoDock or Schrödinger .
- QSAR modeling : Correlate substituent effects (e.g., bromo vs. trifluoromethyl groups) with bioactivity data .
Q. What strategies improve enantiomeric purity in asymmetric synthesis of spiro derivatives?
- Methodological Answer :
- Chiral catalysts : Use organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) to induce stereoselectivity .
- Crystallization-induced asymmetric transformation (CIAT) : Exploit differential solubility of enantiomers in ethanol/water mixtures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
